Bevantolol hydrochloride

描述

贝伐洛尔盐酸盐是一种心脏选择性 β1 受体阻滞剂。它主要用于治疗心绞痛和高血压。 这种化合物以其通过抑制正常肾上腺素介导的交感神经作用降低心率和血压的功效而闻名 .

准备方法

合成路线和反应条件: 贝伐洛尔盐酸盐的合成涉及在受控条件下将 3,4-二甲氧基苯乙胺与 3-甲基苯氧基丙醇反应。反应通常需要催化剂,并在乙醇或甲醇等溶剂中进行。 然后通过结晶或其他分离技术纯化产物 .

工业生产方法: 贝伐洛尔盐酸盐的工业生产通常采用流化床一步造粒法。这种方法简化了制备步骤,缩短了生产时间,并有效地控制了产品的相关化合物。 它还显着提高了溶解速率,并提高了产品的整体质量 .

化学反应分析

反应类型: 贝伐洛尔盐酸盐会经历多种类型的化学反应,包括:

氧化: 这种反应可以在强氧化剂的作用下发生。

还原: 还原反应不太常见,但在特定条件下可以诱导。

取代: 贝伐洛尔盐酸盐可以进行亲核取代反应,特别是在芳环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用氢化铝锂等还原剂。

取代: 通常使用氢氧化钠或其他强碱等试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能生成醌,而取代反应可以生成各种取代衍生物 .

科学研究应用

Pharmacological Profile

Bevantolol is characterized by the following properties:

- Cardioselectivity : It preferentially antagonizes beta-1 receptors, which are primarily located in the heart, minimizing effects on beta-2 receptors found in the lungs and peripheral vasculature .

- Lack of Intrinsic Sympathomimetic Activity : Unlike some beta-blockers, bevantolol does not exhibit intrinsic sympathomimetic activity, making it safer for patients with certain cardiovascular conditions .

- Weak Local Anesthetic Properties : This may contribute to its overall safety profile during administration .

Management of Hypertension

Bevantolol has been extensively studied for its efficacy in treating hypertension. A multicenter open-label trial involving 24 patients demonstrated significant reductions in blood pressure, with mean systolic/diastolic values decreasing from 181/114 mmHg to 160/96 mmHg over eight weeks . The antihypertensive efficacy was rated at 79.2%, indicating a strong therapeutic effect.

Treatment of Angina Pectoris

Bevantolol is also effective for angina management. Studies indicate that it is comparable to other beta-blockers like atenolol in reducing angina episodes and improving exercise tolerance . The drug's mechanism involves decreasing heart rate and myocardial oxygen demand.

Potential Use in Huntington’s Disease

Recent research has explored the repurposing of bevantolol for treating chorea in Huntington's disease (HD). A proof-of-concept study involving 32 patients showed that 57.1% experienced significant improvements in chorea scores with bevantolol administration compared to placebo . This study highlights the potential for bevantolol to be utilized beyond traditional cardiovascular applications.

| Study | Patient Count | Improvement Rate (%) | Dosage (mg) | Primary Endpoint |

|---|---|---|---|---|

| 32 | 57.1 | 200 BID | Chorea score change |

Safety and Tolerability

Clinical evaluations indicate that bevantolol is well-tolerated among patients, with a safety profile comparable to other beta-blockers. Adverse effects reported include mild headaches and transient laboratory abnormalities, with an overall safety ratio of approximately 83.3% . Importantly, it does not adversely affect lipid or glucose metabolism, making it suitable for patients with metabolic concerns .

作用机制

贝伐洛尔盐酸盐通过结合并拮抗 β1 肾上腺素能受体发挥作用。这种抑制阻止了正常肾上腺素介导的交感神经作用,例如心率和血压升高。 该化合物还表现出对 α 受体的某些激动剂和拮抗剂作用,这有助于其整体药理学特征 .

类似化合物:

普萘洛尔: 一种非选择性 β 受体阻滞剂,用于类似适应症,但对 β 受体具有更广泛的影响。

阿替洛尔: 另一种心脏选择性 β1 阻滞剂,经常与贝伐洛尔相比,以比较其疗效和副作用。

美托洛尔: 与贝伐洛尔的作用类似,但具有不同的药代动力学特性。

独特性: 贝伐洛尔盐酸盐由于其心脏选择性和缺乏内在拟交感神经活性而独一无二。 它还具有弱的膜稳定和局部麻醉特性,这使其与其他 β 受体阻滞剂区分开来 .

相似化合物的比较

Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects on beta receptors.

Atenolol: Another cardioselective beta-1 blocker, often compared with bevantolol for its efficacy and side effect profile.

Metoprolol: Similar in action to bevantolol but with different pharmacokinetic properties.

Uniqueness: Bevantolol hydrochloride is unique due to its cardioselectivity and lack of intrinsic sympathomimetic activity. It also has weak membrane-stabilizing and local anesthetic properties, which differentiate it from other beta-blockers .

生物活性

Bevantolol hydrochloride is a cardioselective beta-adrenergic receptor antagonist primarily used in the management of hypertension and angina pectoris. It is characterized by its selective action on beta-1 receptors, minimal intrinsic sympathomimetic activity, and weak local anesthetic properties. This article delves into the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and relevant case studies.

Bevantolol functions predominantly as a beta-1 adrenoceptor antagonist , which makes it effective in reducing heart rate and myocardial contractility. Unlike non-selective beta-blockers, it has minimal effects on beta-2 receptors, which are responsible for vasodilation and bronchial relaxation. This selectivity is crucial for patients with respiratory conditions who may be adversely affected by non-selective beta-blockers .

Biological Activity

The biological activity of bevantolol can be summarized as follows:

- Cardiovascular Effects :

- Antihypertensive Efficacy :

- Angina Management :

Comparative Studies

A comparative analysis of bevantolol's efficacy against other beta-blockers reveals its unique profile:

| Drug | Indication | Efficacy | Side Effects |

|---|---|---|---|

| Bevantolol | Hypertension, Angina | Comparable to atenolol/propranolol | Generally well tolerated |

| Atenolol | Hypertension, Angina | Effective | Fatigue, dizziness |

| Propranolol | Hypertension, Anxiety | Effective | Fatigue, bronchospasm |

Clinical Trials

Several clinical trials have evaluated the effectiveness of bevantolol in various patient populations:

- Hypertensive Patients : A study involving hypertensive patients demonstrated that bevantolol effectively reduced systolic and diastolic blood pressure over a 12-week period. Patients reported fewer side effects compared to those treated with non-selective beta-blockers .

- Angina Pectoris Management : In a trial comparing bevantolol to atenolol in patients with stable angina, both drugs showed similar improvements in exercise tolerance and reduction in angina episodes. However, bevantolol was associated with fewer reports of fatigue .

Animal Studies

Animal studies further support the pharmacological profile of bevantolol:

- Cardiac Function : In canine models, bevantolol preferentially inhibited isoproterenol-induced tachycardia without significantly affecting blood pressure responses .

- Vascular Resistance : Research indicated that bevantolol lowers peripheral vascular resistance more effectively than some non-selective agents, suggesting potential benefits for patients with concomitant vascular issues .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which bevantolol hydrochloride exerts its selective β1-adrenoceptor antagonism?

this compound selectively inhibits β1-adrenoceptors with a pKi of 7.83 in rat cerebral cortex, while exhibiting weaker activity at β2 (pKi: 6.23) and α1 (pKi: 6.9) receptors. Its β1 selectivity is attributed to its unique chemical structure, which includes a 3-methylphenoxy group and dimethoxyphenethylamine moiety. Researchers can validate receptor binding using radioligand displacement assays (e.g., -CGP-12177 for β1 receptors) and compare results across tissue types to confirm selectivity .

Q. How should researchers design in vivo experiments to assess this compound’s impact on β1-adrenoceptor mRNA expression?

A validated method involves administering this compound (200 mg/kg orally via water) to male Wistar rats (250–300 g) for 6 weeks. Post-treatment, quantify β1-adrenoceptor mRNA levels in cardiac tissue using RT-qPCR with primers specific to the rat β1-adrenoceptor gene. Normalize results to housekeeping genes (e.g., GAPDH) and compare to untreated controls. This design accounts for chronic exposure effects and tissue-specific receptor regulation .

Q. What are the critical parameters for ensuring stability and activity of this compound in experimental formulations?

this compound should be stored at room temperature (RT) in light-protected containers to prevent photodegradation. For in vitro assays, dissolve in water or methanol (1–20 mg/mL) and verify purity via HPLC (≥97% by peak area). In vivo formulations require pH adjustment (6.0–7.4) to maintain solubility and bioavailability. Monitor degradation products using thin-layer chromatography (TLC) or mass spectrometry .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between bevantolol’s in vitro β1-selectivity and observed α1/Ca²⁺-channel effects in vivo?

While bevantolol’s β1-selectivity is well-documented in vitro, its mild α1-blockade and Ca²⁺ antagonism may emerge in vivo due to metabolite activity or tissue-specific receptor coupling. To investigate, use isolated vascular smooth muscle preparations to measure α1-mediated vasoconstriction (e.g., phenylephrine-induced) and compare bevantolol’s inhibition potency to selective α1 antagonists like prazosin. For Ca²⁺ effects, employ patch-clamp electrophysiology on cardiomyocytes .

Q. What methodological considerations are critical for designing Phase II clinical trials evaluating this compound in Huntington’s disease-associated chorea?

The SOM Biotech Phase IIb trial (N=140) provides a template:

- Population : HD patients with Unified Huntington’s Disease Rating Scale (UHDRS) chorea scores ≥7.

- Dosing : Titrate SOM3355 (this compound) from 50 mg to 200 mg/day over 4 weeks, maintaining for 8 weeks.

- Endpoints : Primary = UHDRS chorea score reduction; Secondary = safety (QTc interval, blood pressure), pharmacokinetics.

- Controls : Placebo arm with crossover design for participants completing prior trials (e.g., SURVEYOR). Reference preclinical VMAT2 inhibition data to justify dose selection .

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS penetration in neurodegenerative studies?

Bevantolol’s logP (2.1) and polar surface area (75 Ų) suggest moderate blood-brain barrier (BBB) penetration. To enhance CNS delivery:

- Use prodrug strategies (e.g., esterification of the hydroxyl group).

- Co-administer P-glycoprotein inhibitors (e.g., cyclosporine A) in rodent models.

- Validate brain exposure via LC-MS/MS quantification in cerebrospinal fluid (CSF) or microdialysis .

Q. What experimental approaches resolve contradictions between bevantolol’s weak membrane-stabilizing activity and its reported local anesthetic effects?

Bevantolol’s membrane stabilization (IC₅₀ >100 μM in guinea pig papillary muscle) is weaker than lidocaine but may manifest in nerve block assays. Compare its inhibition of voltage-gated Na⁺ channels (Nav1.7) using whole-cell patch-clamp in DRG neurons. Assess in vivo anesthetic efficacy via rat tail-flick tests, dosing 1–10 mg/kg intraperitoneally. Contrast results with traditional β-blockers lacking this property .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on bevantolol’s β1-adrenoceptor mRNA downregulation versus unchanged protein expression?

Perform time-course experiments to differentiate transcriptional vs. post-transcriptional effects. For example:

- Measure β1 mRNA (RT-qPCR) and protein (Western blot) in rat hearts at 2, 4, and 6 weeks post-treatment.

- Assess miRNA profiles (e.g., miR-133a) that may regulate translation.

- Use cycloheximide chase assays to quantify receptor protein half-life .

Q. What statistical methods are appropriate for small-sample HD chorea trials given high inter-patient variability?

Apply mixed-effects models to account for repeated measures (e.g., weekly UHDRS scores). Use Bayesian hierarchical models to borrow strength from historical controls (e.g., tetrabenazine trials). For safety endpoints, employ Fisher’s exact test with adjustment for multiple comparisons (Bonferroni). Power calculations should assume a 3-point UHDRS reduction (SD=4.0, α=0.05, β=0.2) .

属性

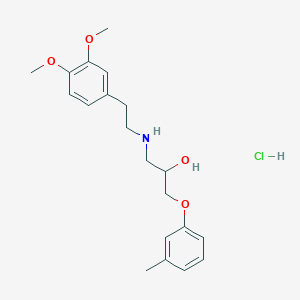

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTKCFSPYUMXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59170-23-9 (Parent) | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048633 | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42864-78-8 | |

| Record name | Bevantolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bevantolol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bevantolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bevantolol Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEVANTOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。